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molecular formula C10H9BrF2O2 B8560842 Ethyl 4-(bromomethyl)-2,5-difluorobenzoate

Ethyl 4-(bromomethyl)-2,5-difluorobenzoate

Cat. No. B8560842
M. Wt: 279.08 g/mol
InChI Key: QUEZJJNTMINXGF-UHFFFAOYSA-N
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Patent
US09085517B2

Procedure details

To a solution of ethyl 2,5-difluoro-4-methylbenzoate (Preparation 12, 450 mg, 2.25 mmol) in dichloroethane (10 mL) was added N-bromosuccinimide (520 mg, 2.92 mmol) followed by benzoyl peroxide (54 mg, 0.025 mmol). The reaction was heated at 70° C. for 5 hours then benzoyl peroxide (54 mg, 0.025 mmol) followed by N-bromosuccinimide were added. The reaction was heated at 70° C. for 3 days, then an aqueous solution of sodium thiosulfate (10 mL) and water (30 mL) were added. The organic phase was extracted with dichloromethane (3×20 mL) and the combined organic phases were washed with brine (20 mL), dried over magnesium sulfate, filtered and concentrated in vacuo to afford a light yellow oil. The oil was dissolved in ethyl acetate (7 mL) and N,N-diisopropylethylamine (0.39 mL, 2.25 mmol) was added. The solution was cooled to 0° C. in an ice bath and diethyl phosphate (2.25 mmol, 0.22 mL) was added dropwise. The reaction was stirred at 0° C. for 2 hours before the addition of an aqueous solution of hydrochloric acid (2M, 3 mL). The organic phase was extracted with ethyl acetate (3×10 mL), and the combined organic phases were washed with brine (20 mL), dried over magnesium sulfate, filtered and the solvent removed in vacuo. The crude compound was purified by silica gel column chromatography eluting with heptane:ethyl acetate (gradient from 98:2 to 80:20) to afford the title compound as a colourless oil (455 mg, 75%).
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two
Quantity
520 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
54 mg
Type
reactant
Reaction Step Three
Quantity
54 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium thiosulfate
Quantity
10 mL
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
0.39 mL
Type
reactant
Reaction Step Seven
Quantity
0.22 mL
Type
reactant
Reaction Step Eight
Quantity
3 mL
Type
reactant
Reaction Step Nine
Yield
75%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[C:11]([CH3:13])[C:10]([F:14])=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[Br:15]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.S([O-])([O-])(=O)=S.[Na+].[Na+].C(N(CC)C(C)C)(C)C.P([O-])(OCC)(OCC)=O.Cl>ClC(Cl)C.C(OCC)(=O)C.O>[Br:15][CH2:13][C:11]1[C:10]([F:14])=[CH:9][C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[C:2]([F:1])[CH:12]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
450 mg
Type
reactant
Smiles
FC1=C(C(=O)OCC)C=C(C(=C1)C)F
Name
Quantity
520 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
Quantity
54 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
54 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Six
Name
sodium thiosulfate
Quantity
10 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0.39 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Eight
Name
Quantity
0.22 mL
Type
reactant
Smiles
P(=O)(OCC)(OCC)[O-]
Step Nine
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated at 70° C. for 3 days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with dichloromethane (3×20 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a light yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C. in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with ethyl acetate (3×10 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with heptane

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC(=C(C(=O)OCC)C=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 455 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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